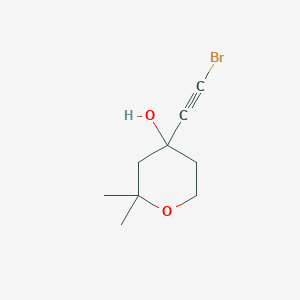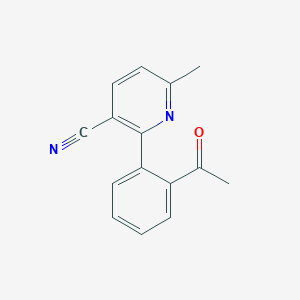
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide
Descripción general
Descripción
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing an aldehyde or ketone with an active methylene compound in the presence of a base. In this case, the reaction involves the condensation of 4-methyl-3-nitro-2H-thiophene 1,1-dioxide with benzaldehyde in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzylidene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced thiophene compounds, and various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of (5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylidene group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Allopurinol: A pharmaceutical compound used to treat gout and hyperuricemia.
Uniqueness
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide is unique due to its combination of a thiophene ring with a benzylidene and nitro group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-4-methyl-3-nitro-2H-thiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-9-11(13(14)15)8-18(16,17)12(9)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQUCNVICQKZSB-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1=CC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(CS(=O)(=O)/C1=C\C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique heterocyclic systems can be synthesized using 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide as a building block?
A1: This compound serves as a versatile precursor for various heterocyclic systems. Notably, it enables the synthesis of sulfolanooctahydrochromenones [3] and sulfolanopyranochromenones. [4] Sulfolanooctahydrochromenones are synthesized through reactions with cyclic CH acids like dimedone. [2, 3] Conversely, sulfolanopyranochromenones are obtained by reacting the compound with 4-hydroxycoumarin. [4] These examples highlight the compound's utility in constructing diverse and complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science.
- Reactions of 2‐Benzylidene‐3‐methyl‐4‐nitro‐2,5‐dihydrothiophene 1,1‐Dioxide with CH Acids.
- Reactions of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with CH acids.
- Synthesis of sulfolanooctahydrochromenones from 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides.
- Synthesis of sulfolanopyranochromenones by the reaction of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxides with 4-hydroxycoumarin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-trichloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B3840750.png)
![2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B3840755.png)
![(3Z)-3-[(2-hydroxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840766.png)
![N-(1,1-dimethyl-2-{methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3840774.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3840783.png)

![4-[(cyclobutylcarbonyl)amino]-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3840789.png)
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B3840795.png)
![N-{[1-(N-acetyl-beta-alanyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3840809.png)



![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3840855.png)
